EC50 Potency of STING Agonist-10 vs. diABZI in Human STING Activation Assays
STING agonist-10 activates human STING with an EC50 of 2600 nM in a cellular assay, a potency that is approximately 20-fold lower than the potent non-nucleotide agonist diABZI, which exhibits an EC50 of 130 nM for human STING in a comparable assay format . This quantitative difference establishes STING agonist-10 as a less potent, but structurally distinct, alternative suitable for experiments where maximal receptor activation is not the primary objective, such as in studies of partial agonism or signaling bias.
| Evidence Dimension | In vitro potency (EC50) for human STING activation |
|---|---|
| Target Compound Data | EC50 = 2600 nM |
| Comparator Or Baseline | diABZI (STING agonist-1) EC50 = 130 nM |
| Quantified Difference | 20-fold lower potency |
| Conditions | Cellular assay measuring STING pathway activation (e.g., THP1-Dual cells or similar ISRE reporter system) |
Why This Matters
This data allows researchers to select an appropriate agonist concentration for their specific assay window, avoiding the potential for off-target effects or toxicity associated with more potent agonists at high concentrations.
